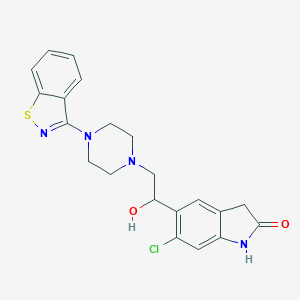
Hydroxy Ziprasidone
概要
説明
Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .
Synthesis Analysis
The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .
Molecular Structure Analysis
The molecular formula of this compound is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .
科学的研究の応用
Pharmacological Profile and Efficacy
- Ziprasidone in Bipolar Disorders: Ziprasidone is primarily recognized for its antagonism at 5-hydroxytryptamine (5HT) receptors and D2 receptors. It exhibits pre- and post-synaptic agonism for 5HT1A receptors, and inhibits serotonin and norepinephrine reuptake. Its efficacy in bipolar disorder, especially in treating manic and mixed episodes, and as maintenance therapy, is well-documented (Sacchetti, Galluzzo, & Valsecchi, 2011). Similarly, Versiani (2006) confirms its efficacy in bipolar mania and dysphoric mania (Versiani, 2006).
Mechanism of Action
- Unique Receptor Binding Profile: Ziprasidone has a unique combination of pharmacological activities at human receptors. It has high affinity for human 5-HT receptors and dopamine D(2) receptors. This receptor profile is associated with its clinical effectiveness in treating schizophrenia's positive, negative, and affective symptoms with minimal side effects (Schmidt, Lebel, Howard, & Zorn, 2001).
Clinical Use and Formulation
- Clinical Use and Efficacy: Ziprasidone is effective against various symptoms in schizophrenia and schizoaffective disorder with minimal motor, cognitive, and prolactin-related side effects (Daniel & Copeland, 2000). Additionally, Murkute et al. (2021) identified a novel impurity in ziprasidone, named methylene ziprasidone dimer (MZD), which was isolated and characterized in their research (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).
- Bi-layer Floating Tablets: Dinakaran et al. (2011) explored bi-layer floating tablets of ziprasidone HCl and trihexyphenidyl HCl, indicating a bimodal release from the matrix tablets (Dinakaran, Kumar, Banji, Avasarala, & Rao, 2011).
Solubility and Complexation Studies
- Complexation for Enhanced Solubility: Londhe & Krishnan (2020) focused on complexation of ziprasidone with β-cyclodextrin to improve aqueous solubility, a significant challenge for hydrophobic drugs like ziprasidone (Londhe & Krishnan, 2020).
Comparative Studies
- Comparison with Other Antipsychotics: A study by Hirsch & Power (1999) compared ziprasidone with haloperidol, demonstrating its effectiveness in reducing overall psychopathology and better tolerance compared to haloperidol (Hirsch & Power, 1999).
Analytical Methods
- Spectrophotometric Determination: Annapurna & Malavika (2022) developed new spectrophotometric methods for determining ziprasidone in pharmaceutical formulations, offering simple, precise, and accurate techniques (Annapurna & Malavika, 2022).
Therapeutic Effects Beyond Schizophrenia
- Application in PTSD and Neurogenesis: Peng et al. (2013) explored ziprasidone's therapeutic effects in PTSD, highlighting its role in neurogenesis and its potential in treating anxiety-like behaviors in a rat model of PTSD (Peng, Zhang, Wang, Chen, Xue, Wang, Yang, Chen, Liu, Kuang, & Tan, 2013).
- Neuroprotective Effects in Stroke: Kam et al. (2012) reported neuroprotective effects of ziprasidone in a rat model of ischemic stroke, suggesting its potential in clinical applications beyond its primary use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).
Safety and Hazards
将来の方向性
Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .
作用機序
Target of Action
Hydroxy Ziprasidone, like its parent compound Ziprasidone, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in managing schizophrenia and bipolar mania. The compound’s higher 5-HT2A/D2 receptor affinity ratio differentiates it from other antipsychotics .
Mode of Action
This compound interacts with its targets by binding to the 5-HT2A and D2 receptors. This binding inhibits excessive dopamine neurotransmission in the mesolimbic pathway of the brain, which is presumably responsible for the positive symptoms of schizophrenia . The compound’s interaction with these receptors results in changes that help manage symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
This compound affects several biochemical pathways. It is primarily oxidized by Cytochrome P450 3A4 (CYP3A4), yielding sulfoxide and sulfone derivatives . Additionally, two novel metabolic pathways, reductive cleavage and N-dearylation of the benzisothiazole ring, have been identified for Ziprasidone in humans . The metabolites resulting from these pathways include S-methyl-dihydroziprasidone and S-methyl-dihydro-ziprasidone sulfoxide .
Pharmacokinetics
This compound, like Ziprasidone, is extensively metabolized, with less than 5% of the administered dose excreted in urine and feces as unchanged drug . The compound’s absorption is rapid, with peak serum concentration of unchanged drug occurring at 2 to 6 hours post-dose . The clearance and volume of distribution of Ziprasidone are 18.74 L/h and 110.24 L, respectively . Co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of Ziprasidone .
Result of Action
The molecular and cellular effects of this compound’s action are reflected in its therapeutic effects. By binding to 5-HT2A and D2 receptors, it helps manage the symptoms of schizophrenia and bipolar disorder . Furthermore, it impacts cellular metabolism, as seen in the alteration of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain co-medications can affect the drug’s pharmacokinetics . Additionally, factors such as patient’s age, liver and renal function, and body weight can also influence the drug’s action . Therefore, a comprehensive understanding of these factors is crucial for optimizing treatment strategies.
特性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNREZQRIITXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


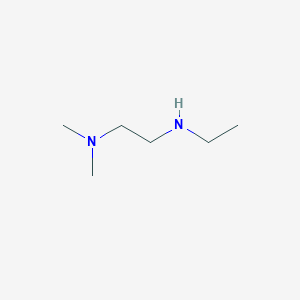



![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)

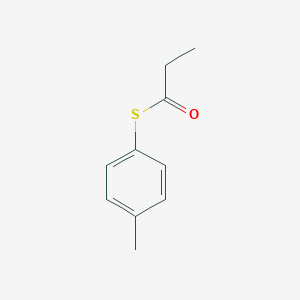


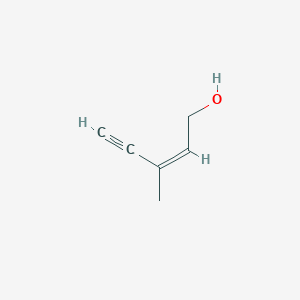


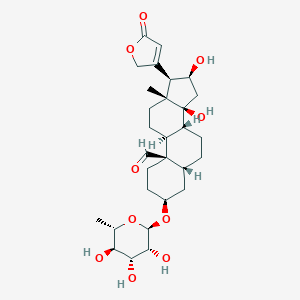
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
